molecular formula C19H18N2O2S B091898 Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- CAS No. 100-93-6

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-

Cat. No.: B091898
CAS No.: 100-93-6
M. Wt: 338.4 g/mol
InChI Key: KEZPMZSDLBJCHH-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(phenylamino)phenyl]benzenesulfonamide (CAS 100-93-6) is a sulfonamide derivative with the molecular formula C₁₉H₁₈N₂O₂S and a molecular weight of 338.43 g/mol. It features a benzenesulfonamide core substituted with a methyl group at the para position and an N-linked 4-(phenylamino)phenyl moiety (Fig. 1). The compound has been studied for its separation properties using reverse-phase HPLC, demonstrating utility in analytical chemistry .

Properties

IUPAC Name

N-(4-anilinophenyl)-4-methylbenzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-18-11-9-17(10-12-18)20-16-5-3-2-4-6-16/h2-14,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZPMZSDLBJCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H18N2O2S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059222
Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Molecular Weight

338.4 g/mol
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Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201053
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

100-93-6
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Record name Aranox
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Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Record name Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-
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Record name 4'-anilinotoluene-4-sulphonanilide
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Record name P-(P-TOLUENESULFONAMIDO)DIPHENYLAMINE
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Mechanism of Action

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in the fields of antimicrobial, anticancer, and cardiovascular applications. This article focuses on the biological activity of Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl] , detailing its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide functional group attached to a benzene ring. These compounds have been widely studied for their antibacterial properties, as well as their potential roles in cancer therapy and cardiovascular regulation.

  • Antibacterial Activity :
    • Benzenesulfonamides act primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and division.
    • Recent studies have shown that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Some benzenesulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential as anticancer agents .
    • The mechanism involves the disruption of pH regulation within tumor cells, leading to increased acidity and subsequent cell death.
  • Cardiovascular Effects :
    • Research has indicated that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain compounds were shown to decrease perfusion pressure in a time-dependent manner .
    • The interaction with calcium channels is hypothesized to play a role in these cardiovascular effects, suggesting that these compounds could be developed for managing hypertension or other cardiovascular conditions .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 (nM)Zone of Inhibition (mm)
4eCA IX Inhibitor10.9380.69 (S. aureus)
4gCA IX Inhibitor25.0669.74 (S. aureus)
4hCA IX Inhibitor1.5568.30 (S. aureus)
ControlN/AN/A99.2 (CIP)

Case Studies

  • Antibacterial Study :
    A study evaluating the antibacterial efficacy of various benzenesulfonamide derivatives found that compound 4e exhibited remarkable activity against Staphylococcus aureus, with an inhibition zone of 80.69 mm at a concentration of 50 µg/mL . This suggests its potential utility in treating infections caused by resistant bacterial strains.
  • Cancer Cell Line Study :
    In a separate investigation on the anticancer properties of benzenesulfonamides, compound 4e was shown to induce apoptosis significantly in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells indicating late apoptosis . The study highlighted the compound's ability to disrupt cellular homeostasis through CA IX inhibition.
  • Cardiovascular Research :
    An experimental design using isolated rat hearts demonstrated that benzenesulfonamide derivatives could effectively lower perfusion pressure and coronary resistance over time, suggesting their potential role in cardiovascular therapies . The results indicated that these compounds might modulate calcium channel activity, which is critical for cardiac function.

Scientific Research Applications

Antifungal Activity

Benzenesulfonamide derivatives have been studied for their antifungal properties, specifically targeting fungal cytochrome P-450 sterol C-14 α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of this enzyme by Aranox leads to impaired fungal growth and viability, making it a candidate for antifungal drug development .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are important enzymes in various physiological processes. The compound has shown nanomolar affinities towards specific CA isoforms, indicating its potential use in treating conditions related to dysregulated carbonic anhydrase activity .

Chromatographic Techniques

Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]- can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases. This method is scalable and suitable for isolating impurities during preparative separation processes .

Mass Spectrometry Compatibility

For mass spectrometry applications, the HPLC method can be modified by replacing phosphoric acid with formic acid to enhance compatibility. This adaptability allows for more precise analysis in pharmacokinetic studies .

Case Studies

StudyFocusFindings
Study on Antifungal Properties Investigated the inhibitory effects on cytochrome P-450 enzymesDemonstrated significant antifungal activity against various strains by disrupting ergosterol biosynthesis .
Carbonic Anhydrase Inhibition Study Assessed binding affinities of benzenesulfonamide derivativesFound that 4-substituted diazobenzenesulfonamides exhibited higher binding affinities compared to other derivatives, suggesting potential therapeutic applications in conditions like glaucoma and obesity .
HPLC Method Development Developed a reverse phase HPLC method for analysisEstablished a reliable method for analyzing benzenesulfonamide compounds with scalability for preparative applications .

Chemical Reactions Analysis

Step 1: Formation of 4-Toluenesulfonanilide

  • Reagents : Aniline reacts with 4-toluenesulfonyl chloride in benzene under reflux.

  • Conditions :

    • Solvent: Benzene

    • Temperature: Reflux (~80°C)

    • Reaction Time: 2 hours

  • Yield : 74% after acidification and filtration .

Step 2: Second Sulfonylation for Final Product

  • Reagents : The intermediate (4-toluenesulfonanilide) reacts with a second equivalent of 4-toluenesulfonyl chloride.

  • Conditions :

    • Base: Potassium tert-butoxide

    • Catalyst: 18-crown-6

    • Solvent: Benzene

    • Reaction Time: 3 hours

  • Yield : 78% after purification .

Key Reaction Scheme:

text
Aniline + 4-Toluenesulfonyl Chloride → 4-Toluenesulfonanilide 4-Toluenesulfonanilide + 4-Toluenesulfonyl Chloride → Target Compound

Structural and Mechanistic Insights

  • Symmetry : The molecule exhibits twofold rotational symmetry, with the central nitrogen adopting a trigonal-planar geometry .

  • Interactions : Weak C–H⋯O hydrogen bonds stabilize the crystal structure .

Challenges and Limitations

  • Selectivity : Competitive sulfonylation at different nitrogen sites may require precise stoichiometric control .

  • Purification : The final product necessitates recrystallization from acetone/water for optimal purity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sulfonamides

Structural Variations and Crystallographic Insights

Compound 1 : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Incorporates a 1,2-oxazole ring at the sulfamoyl position.
  • Crystallography : Planar benzene and oxazole rings with dihedral angles of 81.27° (between benzene rings) and 9.12° (benzene-oxazole). Stabilized by intramolecular C–H···O and intermolecular N–H···N/O hydrogen bonds, forming a 1D polymeric network .
  • Synthesis: Reacts 4-amino-N-(5-methyloxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride under basic conditions .
Compound 2 : 4-Methyl-N-({4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfonyl)benzenesulfonamide
  • Structure : Contains a trifluoromethylpyrazole group.
Compound 3 : MP-A08 (4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
  • Structure : Two benzenesulfonamide groups linked by a benzilideneaniline core.
  • Function: Acts as a selective sphingosine kinase 1 (SK1) inhibitor with superior solubility and inhibitory potency compared to monomeric sulfonamides .
Compound 4 : N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • Structure: Substituted with an acetyl group on the phenylamino moiety.

Physicochemical Properties and Pharmacokinetics

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Target/Application
Target Compound C₁₉H₁₈N₂O₂S 338.43 3.48 4-Methyl, 4-(phenylamino)phenyl HPLC analysis
Compound 1 C₁₇H₁₇N₃O₅S₂ 407.46 N/A 1,2-Oxazole Antibacterial (screened)
Compound 3 (MP-A08) C₂₇H₂₅N₃O₄S₂ 535.63 N/A Dual sulfonamide, benzilidene SK1 inhibition
Compound 4 C₁₅H₁₅NO₃S 289.35 N/A 4-Acetylphenyl Structural studies
  • Lipophilicity Trends : The target compound’s logP (3.48) suggests it is less lipophilic than MP-A08 (unreported but likely higher due to dual aromatic systems). The acetyl group in Compound 4 may reduce logP compared to the target.
  • Hydrogen Bonding : Compounds with heterocycles (e.g., oxazole in Compound 1) exhibit stronger intermolecular hydrogen bonding, influencing crystal packing and solubility .
Antibacterial Activity
  • Compound 11b (), a celecoxib-derived sulfonamide, highlights the role of trifluoromethyl groups in enhancing bioactivity, a feature absent in the target compound.
Enzyme Inhibition
  • MP-A08 (Compound 3) inhibits SK1, a key enzyme in sphingolipid metabolism, with IC₅₀ values in the nanomolar range. Its dimeric structure enhances binding affinity compared to monomeric sulfonamides .
  • ER-3826 (), a substituted benzenesulfonamide, inhibits phospholipase A2 (PLA2) with an IC₃₀ of 0.009 µM, demonstrating the impact of propenoyl and piperidine groups on potency .
Analytical Utility
  • The target compound’s separation on a Newcrom R1 HPLC column underscores its stability and compatibility with reverse-phase methods, a trait shared with simpler sulfonamides like 4-chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide () .

Key Research Findings and Implications

  • Structural Flexibility : The dihedral angles between aromatic rings (e.g., 81.27° in Compound 1 vs. antiperiplanar N–H conformations in ) dictate molecular rigidity and interaction with biological targets .
  • Role of Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 2) enhance antibacterial activity, while bulky groups (e.g., benzilidene in MP-A08) improve enzyme inhibition .
  • Analytical vs. Therapeutic Use : The target compound’s moderate logP and HPLC compatibility contrast with MP-A08’s high molecular weight and therapeutic targeting, illustrating the diversity of sulfonamide applications .

Preparation Methods

Key Reaction Mechanism

The sulfonamide bond forms through the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride. This step is highly sensitive to steric and electronic effects, necessitating precise stoichiometric control. For example, in analogous syntheses such as N-n-butylbenzenesulfonamide, a 1:3 molar ratio of phenylsulfonyl chloride to n-butylamine ensures complete conversion.

Stepwise Synthesis and Optimization

Sulfonylation Reaction

Combining 4-methylbenzenesulfonyl chloride with 4-(phenylamino)aniline under optimized conditions yields the target compound. Key parameters include:

ParameterOptimal RangeImpact on Yield
SolventBenzene or TolueneEnhances solubility
Temperature80–100°CAccelerates kinetics
BaseNaOH or KOt-BuNeutralizes HCl
Reaction Time2–4 hoursEnsures completion

Data from N-n-butylbenzenesulfonamide synthesis demonstrate that ultrasonic conditions at 20°C improve mixing efficiency, reducing reaction time by 30%. Similar benefits may apply to the target compound.

Advanced Catalytic Systems

Crown Ether-Mediated Reactions

The use of 18-crown-6 as a phase-transfer catalyst in sulfonamide synthesis is well-documented. This macrocyclic ether solubilizes potassium ions, enhancing the base’s activity and facilitating deprotonation of the amine. For instance, in the synthesis of tolylsulfonylurea, crown ethers increased yields by 15% compared to traditional methods.

Purification and Characterization

Distillation and Recrystallization

Post-synthesis purification often involves vacuum distillation to remove unreacted starting materials and solvents. In large-scale preparations (e.g., 4m³ reactors), distillation under 0.07 kPa yields residues with >99% purity. Subsequent recrystallization in ethanol or methanol further eliminates impurities.

Analytical Techniques

  • HPLC : Monitors reaction progress and purity, with retention times calibrated against standards.

  • NMR Spectroscopy : Confirms molecular structure through characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm).

  • X-ray Crystallography : Resolves the trigonal-planar geometry at the sulfonamide nitrogen, stabilized by weak C–H⋯O hydrogen bonds.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the aromatic rings impede nucleophilic attack, reducing reaction rates. Solutions include:

  • Elevated Temperatures : Heating to 120°C overcomes activation barriers.

  • Polar Aprotic Solvents : DMF or DMSO enhance reagent mobility.

Byproduct Formation

Competing reactions, such as disubstitution or oxidation, necessitate strict stoichiometric control. For example, maintaining a 1:1.05 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylated byproducts.

Industrial-Scale Production Insights

Batch processes in 4m³ reactors achieve yields exceeding 90% through:

  • Automated Temperature Control : Prevents exothermic runaway.

  • Continuous Distillation : Removes water and amines in real-time .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-[4-(phenylamino)phenyl]benzenesulfonamide?

The synthesis typically involves coupling reactions between substituted benzenesulfonyl chlorides and aromatic amines. For example, the sulfonamide bond can be formed via nucleophilic substitution, where 4-methylbenzenesulfonyl chloride reacts with 4-(phenylamino)aniline under basic conditions (e.g., pyridine or triethylamine) . Advanced methods may employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) to optimize regioselectivity and yield. Characterization relies on 1^1H/13^13C-NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How can researchers characterize the electronic and steric properties of this compound for material science applications?

Cyclic voltammetry (CV) and UV-vis spectroscopy are critical for assessing redox behavior and electronic transitions. For steric analysis, X-ray crystallography or computational methods (DFT calculations) can map molecular geometry and substituent effects. Evidence from similar sulfonamide derivatives shows that the methyl and phenylamino groups influence electron density distribution, affecting applications in optoelectronics (e.g., OLEDs) .

Q. What are the standard protocols for evaluating solubility and stability in biological assays?

Solubility is determined via shake-flask methods using buffers (PBS, DMSO) at physiological pH. Stability studies involve HPLC or LC-MS to monitor degradation under varying temperatures and pH. For example, sulfonamide derivatives with bulky substituents (e.g., phenylamino groups) often exhibit reduced aqueous solubility but enhanced thermal stability up to 200°C (TGA data) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

SAR studies require systematic modification of substituents. For instance:

  • Electron-withdrawing groups (e.g., Cl, CF3_3) on the benzene ring can enhance binding to enzymes like carbonic anhydrase .
  • Alkyne or ethylene linkers (e.g., hexynyl groups) may improve membrane permeability in antimicrobial assays . Comparative analysis of analogs (e.g., 4-chloro vs. 4-methyl derivatives) using in vitro enzyme inhibition assays and molecular docking can identify key pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Validate results across multiple orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Control for purity using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, conflicting antimicrobial data for sulfonamides may stem from differences in bacterial strain susceptibility or compound aggregation .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Catalyst screening : Ni or Co catalysts improve efficiency in radical cyclization steps, reducing side products .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require careful temperature control to avoid decomposition.
  • Flow chemistry : Continuous-flow systems minimize batch variability and improve heat dissipation for exothermic reactions .

Q. What computational tools are recommended for predicting binding modes with biological targets?

Molecular dynamics (MD) simulations and docking software (AutoDock, Schrödinger) can model interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX. Density Functional Theory (DFT) calculations predict electron distribution at the sulfonamide moiety, critical for hydrogen-bonding interactions .

Methodological Considerations

Q. How to design experiments to assess photostability for optoelectronic applications?

  • Expose the compound to UV light (e.g., 365 nm) and monitor degradation via UV-vis spectroscopy.
  • Compare with control compounds lacking phenylamino groups, which may act as photo-stabilizers by quenching excited states .

Q. What are best practices for analyzing intermolecular interactions in crystal structures?

  • Use Mercury software to quantify hydrogen bonds (e.g., N–H···O=S) and π-π stacking distances from X-ray data.
  • Compare packing motifs with analogs (e.g., 4-ethoxy derivatives) to identify trends in crystallinity .

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